molecular formula C10H13NO2S B7509566 (2-Methylmorpholin-4-yl)-thiophen-3-ylmethanone

(2-Methylmorpholin-4-yl)-thiophen-3-ylmethanone

Cat. No. B7509566
M. Wt: 211.28 g/mol
InChI Key: DBWPFNXIPGSJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methylmorpholin-4-yl)-thiophen-3-ylmethanone, also known as MMTP, is a synthetic compound that has gained attention due to its potential use in scientific research. MMTP belongs to the family of morpholine derivatives and has a molecular weight of 259.36 g/mol. In

Mechanism of Action

The exact mechanism of action of (2-Methylmorpholin-4-yl)-thiophen-3-ylmethanone is not fully understood. However, studies have shown that (2-Methylmorpholin-4-yl)-thiophen-3-ylmethanone acts as a positive allosteric modulator of the GABA-A receptor, which is a neurotransmitter receptor that plays a key role in the regulation of anxiety, sleep, and seizure activity. (2-Methylmorpholin-4-yl)-thiophen-3-ylmethanone binds to a specific site on the GABA-A receptor and enhances the binding of GABA, leading to an increase in the inhibitory neurotransmission mediated by the receptor.
Biochemical and Physiological Effects
(2-Methylmorpholin-4-yl)-thiophen-3-ylmethanone has been shown to have a number of biochemical and physiological effects. In animal studies, (2-Methylmorpholin-4-yl)-thiophen-3-ylmethanone has been found to reduce inflammation and pain, as well as to have anticancer effects. (2-Methylmorpholin-4-yl)-thiophen-3-ylmethanone has also been found to have anticonvulsant and anxiolytic effects, as well as to improve cognitive function. However, further studies are needed to fully understand the biochemical and physiological effects of (2-Methylmorpholin-4-yl)-thiophen-3-ylmethanone.

Advantages and Limitations for Lab Experiments

One of the advantages of (2-Methylmorpholin-4-yl)-thiophen-3-ylmethanone is its potential as a lead compound for the development of new drugs for the treatment of pain, inflammation, cancer, epilepsy, and anxiety disorders. (2-Methylmorpholin-4-yl)-thiophen-3-ylmethanone has also been found to have low toxicity in animal studies, making it a potentially safe candidate for drug development. However, one limitation of (2-Methylmorpholin-4-yl)-thiophen-3-ylmethanone is its limited solubility in water, which can make it difficult to administer in vivo. Furthermore, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of (2-Methylmorpholin-4-yl)-thiophen-3-ylmethanone.

Future Directions

There are several future directions for research on (2-Methylmorpholin-4-yl)-thiophen-3-ylmethanone. One area of research is the optimization of the synthesis method to improve the yield and purity of (2-Methylmorpholin-4-yl)-thiophen-3-ylmethanone. Another area of research is the development of new derivatives of (2-Methylmorpholin-4-yl)-thiophen-3-ylmethanone with improved pharmacological properties. Furthermore, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of (2-Methylmorpholin-4-yl)-thiophen-3-ylmethanone. Finally, clinical trials are needed to evaluate the safety and efficacy of (2-Methylmorpholin-4-yl)-thiophen-3-ylmethanone as a potential drug candidate for the treatment of pain, inflammation, cancer, epilepsy, and anxiety disorders.
Conclusion
In conclusion, (2-Methylmorpholin-4-yl)-thiophen-3-ylmethanone is a synthetic compound with potential applications in scientific research, particularly in the field of medicinal chemistry. (2-Methylmorpholin-4-yl)-thiophen-3-ylmethanone has been found to possess anti-inflammatory and analgesic properties, as well as anticancer, anticonvulsant, and anxiolytic properties. (2-Methylmorpholin-4-yl)-thiophen-3-ylmethanone acts as a positive allosteric modulator of the GABA-A receptor, leading to an increase in inhibitory neurotransmission. (2-Methylmorpholin-4-yl)-thiophen-3-ylmethanone has advantages and limitations for lab experiments, with potential future directions for research including optimization of the synthesis method, development of new derivatives, and clinical trials.

Synthesis Methods

The synthesis of (2-Methylmorpholin-4-yl)-thiophen-3-ylmethanone involves the reaction of 3-thiophenemethanone with 2-methylmorpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The resulting product is then purified using column chromatography to obtain pure (2-Methylmorpholin-4-yl)-thiophen-3-ylmethanone. The yield of (2-Methylmorpholin-4-yl)-thiophen-3-ylmethanone can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent used.

Scientific Research Applications

(2-Methylmorpholin-4-yl)-thiophen-3-ylmethanone has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. (2-Methylmorpholin-4-yl)-thiophen-3-ylmethanone has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. (2-Methylmorpholin-4-yl)-thiophen-3-ylmethanone has also been found to have anticancer properties, with studies showing that it can induce apoptosis in cancer cells. Furthermore, (2-Methylmorpholin-4-yl)-thiophen-3-ylmethanone has been shown to have anticonvulsant and anxiolytic properties, making it a potential candidate for the development of drugs for the treatment of epilepsy and anxiety disorders.

properties

IUPAC Name

(2-methylmorpholin-4-yl)-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-8-6-11(3-4-13-8)10(12)9-2-5-14-7-9/h2,5,7-8H,3-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWPFNXIPGSJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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